2-Fluoro-4-(1,2,4-oxadiazol-3-YL)phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-4-(1,2,4-oxadiazol-3-YL)phenylboronic acid is a compound that belongs to the class of boronic acids, which are known for their versatility in organic synthesis and medicinal chemistry. This compound features a phenyl ring substituted with a fluorine atom and a 1,2,4-oxadiazole moiety, making it a unique and valuable molecule for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazide precursors with carboxylic acids or their derivatives under acidic or basic conditions . The resulting oxadiazole intermediate is then subjected to borylation reactions using boron reagents such as boronic acids or boronate esters .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. The choice of solvents, catalysts, and purification techniques is crucial to achieving efficient large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-4-(1,2,4-oxadiazol-3-YL)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different functional groups.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Metal hydrides or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the oxadiazole ring can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
2-Fluoro-4-(1,2,4-oxadiazol-3-YL)phenylboronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Fluoro-4-(1,2,4-oxadiazol-3-YL)phenylboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and receptor modulation . The oxadiazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-4-(1,2,4-oxadiazol-3-YL)benzoic acid: Similar structure but with a carboxylic acid group instead of a boronic acid group.
3-(4-Fluorophenyl)-1,2,4-oxadiazole: Lacks the boronic acid group, making it less versatile in certain applications.
4-(1,2,4-Oxadiazol-3-YL)phenylboronic acid: Similar but without the fluorine substitution, affecting its reactivity and binding properties.
Uniqueness
2-Fluoro-4-(1,2,4-oxadiazol-3-YL)phenylboronic acid stands out due to the presence of both the boronic acid and fluorine substituents, which enhance its reactivity and binding capabilities. This combination makes it a highly versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H6BFN2O3 |
---|---|
Molekulargewicht |
207.96 g/mol |
IUPAC-Name |
[2-fluoro-4-(1,2,4-oxadiazol-3-yl)phenyl]boronic acid |
InChI |
InChI=1S/C8H6BFN2O3/c10-7-3-5(8-11-4-15-12-8)1-2-6(7)9(13)14/h1-4,13-14H |
InChI-Schlüssel |
SLZSYFPLNGQOJB-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=C(C=C1)C2=NOC=N2)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.